N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
Description
N1-Allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic small molecule characterized by a central oxalamide linker bridging two pharmacophoric groups:
- N1-Allyl group: A short-chain alkene substituent that may enhance metabolic stability and modulate lipophilicity.
- N2-Substituted ethyl chain: A complex moiety featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group and a 4-(4-fluorophenyl)piperazine. The latter is a common structural motif in CNS-targeting agents, such as antipsychotics and serotonin/dopamine receptor modulators .
The compound’s molecular formula is C₂₅H₂₈FN₃O₅ (inferred from structural analogs in ), with a ChemSpider ID (if assigned) likely resembling derivatives like 896361-86-7 .
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O4/c1-2-9-26-23(30)24(31)27-15-20(17-3-8-21-22(14-17)33-16-32-21)29-12-10-28(11-13-29)19-6-4-18(25)5-7-19/h2-8,14,20H,1,9-13,15-16H2,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSVTUWFXXSAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Intermediate: This step often involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Synthesis of the Piperazine Derivative: The piperazine ring is functionalized with a 4-fluorophenyl group through nucleophilic substitution reactions.
Coupling Reactions: The benzo[d][1,3]dioxole intermediate is coupled with the piperazine derivative using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction, typically using allyl bromide in the presence of a base.
Formation of the Oxalamide: The final step involves the formation of the oxalamide linkage through the reaction of the intermediate with oxalyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.
Biology
In biological research, N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, pharmaceuticals, or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the benzo[d][1,3]dioxole moiety may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs and their key properties are summarized below, highlighting differences in substituents, synthetic pathways, and bioactivity:
Table 1: Comparative Analysis of Structural Analogs
Key Findings from Structural Comparisons
Bioactivity Correlation: The benzo[d][1,3]dioxol-5-yl group (methylenedioxyphenyl) is recurrent in antimicrobial and CNS-active compounds. For example, compound 5g () demonstrates potent antitubercular activity, likely due to synergistic effects between the benzoimidazole core and fluorophenyl-piperazine substituents . Piperazine derivatives, such as Ziprasidone-related compounds, are often associated with dopamine D2 and serotonin 5-HT2A receptor antagonism . The target compound’s 4-(4-fluorophenyl)piperazine group aligns with this trend, suggesting possible neuroleptic or anxiolytic properties.
Synthetic Complexity :
- The target compound’s oxalamide linker may simplify synthesis compared to naphthofuran derivatives (e.g., compound 2.3 ), which require multi-step coupling and purification (24% yield) . However, allyl group incorporation could introduce steric challenges during amidation.
Biological Activity
N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and research findings related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is C24H27FN4O4, with a molecular weight of approximately 454.5 g/mol. The structure includes an allyl group, a benzo[d][1,3]dioxole moiety, and a piperazine derivative, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H27FN4O4 |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 896360-46-6 |
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Benzo[d][1,3]dioxole Derivative : This is achieved by reacting catechol with formaldehyde.
- Introduction of the Piperazine Group : The benzo[d][1,3]dioxole derivative is then reacted with piperazine derivatives.
- Formation of the Oxalamide Linkage : The final step involves coupling the intermediate products to form the oxalamide structure.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancer cells. For instance, compounds similar to this oxalamide have shown IC50 values indicating effective cytotoxicity against HCT-116 (colon carcinoma) and MCF-7 (breast cancer) cell lines .
The proposed mechanism of action involves interaction with specific cellular receptors and pathways that regulate cell growth and apoptosis. The presence of the benzo[d][1,3]dioxole moiety is believed to enhance receptor binding affinity and specificity, contributing to its biological effects .
Case Studies
Several studies have explored the biological activity of related compounds:
- A study on fluorinated derivatives demonstrated enhanced anticancer properties compared to non-fluorinated counterparts .
- Another research highlighted the role of similar oxalamide compounds in inhibiting metabolic enzymes associated with cancer progression .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Unique Features |
|---|---|
| N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-methylpiperazin-1-yl)acetamide | Lacks allyl group; focuses on piperazine modification. |
| 7-chloroquinolin derivatives | Different core structure; primarily anti-malarial applications. |
Q & A
Q. Table 1: Key Synthesis Parameters
| Parameter | Optimal Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent | DCM (non-polar) or DMF (polar) | Minimizes side reactions |
| Catalyst | Pd(OAc)₂ for coupling | Enhances selectivity |
| Reaction Time | 12–24 hrs (ambient to reflux) | Ensures completion |
| Purification | Gradient elution chromatography | Removes unreacted intermediates |
Basic: What structural characterization techniques are recommended for confirming the compound’s 3D conformation?
Methodological Answer:
- X-ray Crystallography : Resolves absolute stereochemistry and spatial arrangement of the benzo[d][1,3]dioxole and piperazine moieties .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., allyl group protons at δ 5.2–5.8 ppm) and confirms regiochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected ~550–600 Da) and detects isotopic patterns .
Basic: How should initial biological screening assays be designed to evaluate this compound’s bioactivity?
Methodological Answer:
- Target Selection : Prioritize receptors/enzymes associated with the compound’s structural motifs (e.g., serotonin receptors for piperazine derivatives) .
- Assay Types :
- Enzyme Inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., kinase or protease assays) .
- Cell Viability : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
- Binding Affinity : Surface plasmon resonance (SPR) quantifies interactions with targets like GPCRs .
Advanced: What strategies can resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Confirm activity thresholds (e.g., IC₅₀) in triplicate to rule out false positives .
- Off-Target Profiling : Use panels like Eurofins’ SafetyScreen44 to identify unintended interactions .
- Structural Analog Comparison : Benchmark against compounds with similar substituents (e.g., replacing 4-fluorophenyl with 2-methoxyphenyl) to isolate SAR trends .
Q. Table 2: Resolving Data Conflicts
Advanced: How can computational modeling predict the compound’s interaction with enzymes like kinases?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses of the allyl and piperazine groups in ATP-binding pockets .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of hydrogen bonds between the oxalamide group and catalytic lysine residues .
- QSAR Models : Train models on datasets of piperazine-containing inhibitors to predict IC₅₀ values .
Advanced: What structural modifications enhance metabolic stability without compromising activity?
Methodological Answer:
- Piperazine Ring Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
- Allyl Group Replacement : Substitute with cyclopropyl to hinder metabolic cleavage .
- Prodrug Design : Mask the oxalamide as an ester to improve oral bioavailability .
Q. Table 3: SAR for Metabolic Stability
| Modification | Effect on Stability | Activity Impact |
|---|---|---|
| 4-Fluorophenyl → 3-CF₃ | ↑ t½ (CYP3A4 resistance) | Minimal loss (ΔIC₅₀ <10%) |
| Allyl → Cyclopropyl | ↑ Plasma stability | Retains receptor affinity |
Advanced: How can researchers validate the compound’s mechanism of action in neurological targets?
Methodological Answer:
- Electrophysiology : Patch-clamp assays on neuronal cultures assess modulation of ion channels (e.g., NMDA receptors) .
- In Vivo Models : Test in zebrafish or rodent models for behavioral effects (e.g., anxiety or seizure suppression) .
- Biochemical Profiling : Western blotting to measure downstream signaling (e.g., p-ERK or CREB phosphorylation) .
Advanced: What analytical methods quantify degradation products under stress conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
